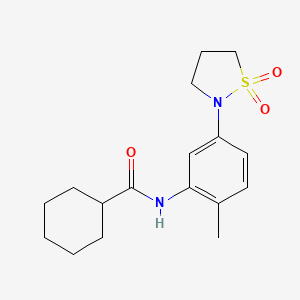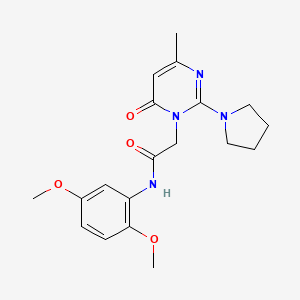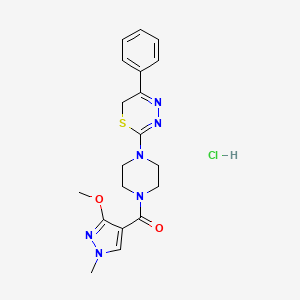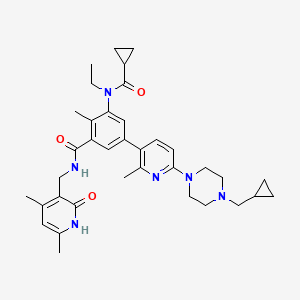
Ezh2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezh2-IN-2 is an inhibitor of Enhancer of zeste homolog 2 (EZH2), which is a histone-lysine N-methyltransferase enzyme . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) .
Chemical Reactions Analysis
EZH2, the target of Ezh2-IN-2, catalyzes the addition of methyl groups to histone H3 at lysine 27 . This methylation activity facilitates heterochromatin formation, thereby silencing gene function .Physical And Chemical Properties Analysis
The physical and chemical properties of Ezh2-IN-2 include a molecular weight of 610.79 and a solid form. It is soluble in DMSO at 10 mg/mL (ultrasonic and warming and heat to 60°C) .Scientific Research Applications
Role in Cancer Treatment
EZH2, the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2), is a key player in gene expression alteration through histone modification. Its roles in cell proliferation, apoptosis, and senescence, especially in the context of cancer, are critical. The importance of EZH2 in cancer initiation, progression, metastasis, metabolism, drug resistance, and immunity regulation has been extensively studied, making it a promising target for cancer therapy (Duan, Du, & Guo, 2020).
Transcription Activation in Prostate Cancer
EZH2 has been reported to activate androgen receptor (AR) gene transcription independently of its role in PRC2 and its methyltransferase activities. This dual role in gene activation and repression suggests its potential as a therapeutic target in prostate cancer (Kim et al., 2018).
Application in Lymphoma
EZH2's involvement in non-Hodgkin lymphoma, characterized by activating mutations and overexpression, has led to the development of small molecule inhibitors. These inhibitors have shown promise in clinical trials, particularly in mutant follicular lymphoma and diffuse large B cell lymphoma (Lue & Amengual, 2018).
Immune Cell Development
EZH2 plays essential roles in immune cell development, especially in hematopoietic stem cell function and lymphocyte development. Its overactivity in cancers has led to the exploration of specific EZH2 inhibitors, which may also have applications in inflammatory and autoimmune settings (Nutt, Keenan, Chopin, & Allan, 2019).
Prognostic Value in Glioma
EZH2 expression is a potential molecular marker for poor survival in glioma. It is significantly associated with clinicopathologic characteristics and overall survival, revealing its potential as a prognostic indicator (Chen et al., 2020).
Regulation of CD8+ T Cell Fate and Function
EZH2 mediates epigenetic modifications crucial for the maintenance of tissue-specific cellular transcriptional programs, particularly in CD8+ T cells. This suggests its role in shaping the epigenetic landscape of CD8+ T cell fate and function, with implications in infection and cancer (Stairiker, Thomas, & Salek-Ardakani, 2020).
Selective Degrader for Cancer Treatment
The discovery of MS1943, a first-in-class EZH2 selective degrader, demonstrates the potential of pharmacologic degradation of EZH2 in treating cancers, such as triple-negative breast cancer (Ma et al., 2019).
Epigenetic Regulation in Cancer Progression
EZH2's role in cancer development and progression is highlighted through its modulation of critical gene expression, promoting cell survival, proliferation, epithelial to mesenchymal transition, invasion, and drug resistance. Its tumor-suppressive effects and decisive roles in immune cells within the tumor microenvironment are also noted (Gan et al., 2018).
Potential in Treating Kidney Diseases
EZH2's role in various kidney injury models, such as acute kidney injury, renal fibrosis, and lupus nephritis, suggests its potential as a therapeutic target for kidney diseases (Li, Yu, & Zhuang, 2021).
Inhibitors for Hematological Malignancies and Solid Tumors
The development of EZH2 inhibitors, like Tazemetostat, for treating epithelioid sarcoma and ongoing research in other tumor types, provides insights into the therapeutic potential of EZH2 targeting in various cancers (Xia et al., 2022).
Abnormalities in Lymphoid Malignancies
EZH2's role in the pathogenesis of B cell- and T cell-related lymphoma or leukemia, and the therapeutic implications of EZH2 inhibitors in these contexts, highlight its significance in lymphoid malignancies (Li & Chng, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[cyclopropanecarbonyl(ethyl)amino]-5-[6-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methylpyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCQAOKPLACZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ezh2-IN-2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


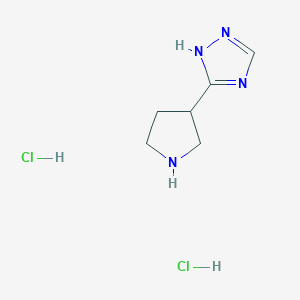

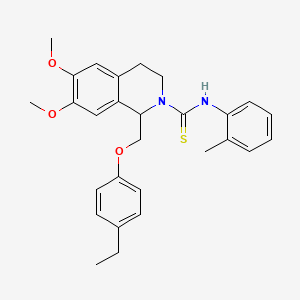

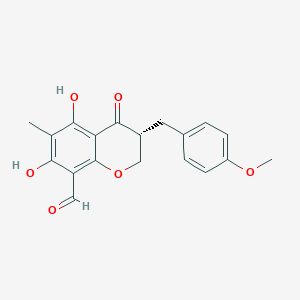
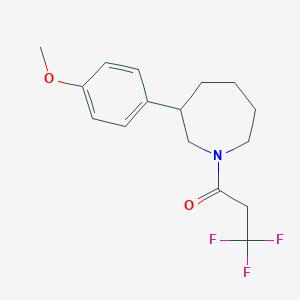

![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2468016.png)
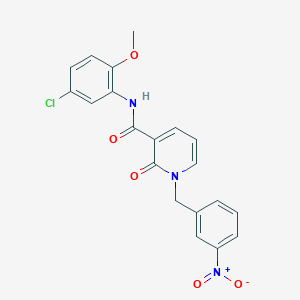
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2468018.png)
